molecular formula C20H22FNO3 B3946607 N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide

N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide

Cat. No. B3946607
M. Wt: 343.4 g/mol
InChI Key: WTUHTKWGXNDYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide is not fully understood. However, it is believed to exert its anticancer and antifungal activities by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth and development of fungi by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide in lab experiments is its potential as a new therapeutic agent for cancer and fungal infections. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide. One direction is to study its potential as a novel therapeutic agent for other diseases, such as bacterial infections and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which can help in the development of more effective drugs based on this compound. Furthermore, the synthesis method of this compound can be optimized to improve its yield and purity, which can increase its potential for clinical use.

Scientific Research Applications

N-(3-fluorobenzyl)-N-(4-methoxybenzyl)tetrahydrofuran-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal activity and has shown promising results in inhibiting the growth of different fungal strains.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-19-7-5-15(6-8-19)12-22(20(23)17-9-10-25-14-17)13-16-3-2-4-18(21)11-16/h2-8,11,17H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUHTKWGXNDYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)F)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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